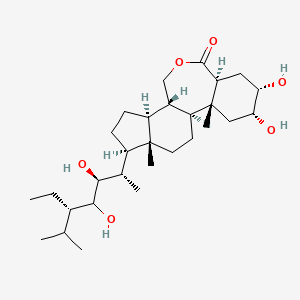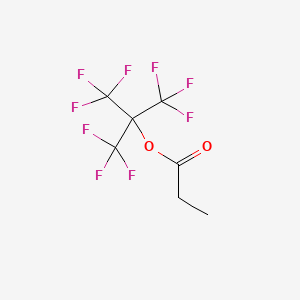
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate typically involves the reaction of hexafluoropropylene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond. Industrial production methods often involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate is utilized in various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to stabilize certain molecular structures.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate involves its interaction with molecular targets through its ester and fluorine groups. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and stability. The pathways involved in its action depend on the specific application and target molecules .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate can be compared with other fluorinated esters, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but lacks the propanoate group, making it less reactive in certain applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of multiple fluorine atoms and the ester group, which provides a balance of stability and reactivity for various applications.
Eigenschaften
CAS-Nummer |
914637-41-5 |
|---|---|
Molekularformel |
C7H5F9O2 |
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate |
InChI |
InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3 |
InChI-Schlüssel |
QMZWPYNRTTVYRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


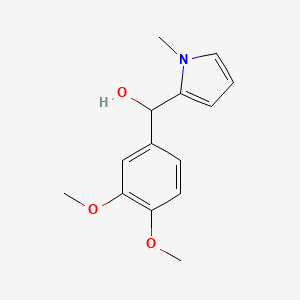
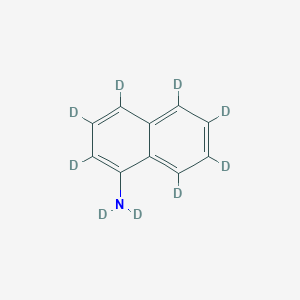
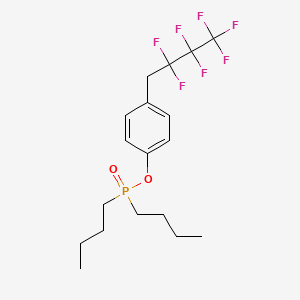

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
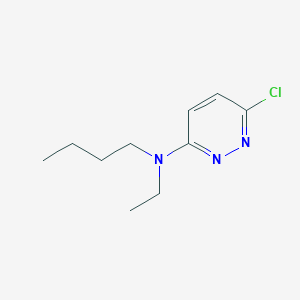
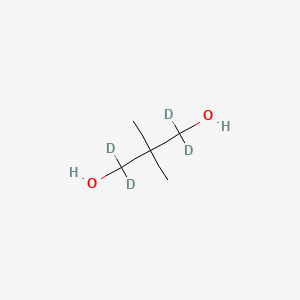
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
